1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid
Description
1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a 2,4,6-trimethylbenzyl substituent. The 2,4,6-trimethylbenzyl group enhances steric bulk and lipophilicity compared to simpler benzyl derivatives, which may influence its reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-[(2,4,6-trimethylphenyl)methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C15H20O2/c1-10-7-11(2)13(12(3)8-10)9-15(14(16)17)5-4-6-15/h7-8H,4-6,9H2,1-3H3,(H,16,17) |
InChI Key |
DNNYSQYDQXPWNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2(CCC2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid typically involves the cycloaddition reactions to form the cyclobutane ring followed by functionalization with the 2,4,6-trimethylbenzyl group. One common method is the [2+2] cycloaddition of alkenes to form the cyclobutane ring, followed by Friedel-Crafts alkylation to introduce the 2,4,6-trimethylbenzyl group . The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of esters or amides.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the benzyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Key Observations
Substituent Effects on Solubility: Hydrophobic groups (e.g., 4-tert-butylphenyl in ) reduce solubility in polar solvents, while polar substituents like amino groups () enhance aqueous solubility. The 2,4,6-trimethylbenzyl group in the target compound is expected to further decrease solubility compared to unsubstituted benzyl analogs . Bromine and chlorine substituents () increase molecular weight and may alter electronic properties, influencing reactivity in cross-coupling reactions.
Electron-withdrawing groups (e.g., Cl in ) increase the acidity of the carboxylic acid, whereas electron-donating methyl groups (as in the target compound) may slightly reduce acidity.
Applications: Halogenated derivatives () are commonly used in pharmaceutical intermediates for Suzuki-Miyaura coupling. Amino-substituted analogs () serve as building blocks for radiolabeled compounds in drug discovery. The target compound’s trimethylbenzyl group may optimize binding in hydrophobic enzyme pockets or enhance stability in lipid-based formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
